Azide cyanine dye 728

FRET Near-infrared imaging Click chemistry

Azide cyanine dye 728 (CAS: 1188332-22-0) is a MegaStokes cyanine dye functionalized with an azide group for copper-catalyzed click chemistry labeling. It features an exceptionally large Stokes shift of 120–125 nm (λex 670 nm, λem 728 nm in ethanol), enabling FRET applications with minimal spectral cross-talk.

Molecular Formula C40H52N6O6S2
Molecular Weight 777.0 g/mol
Cat. No. B12057994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide cyanine dye 728
Molecular FormulaC40H52N6O6S2
Molecular Weight777.0 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CC3)NCCCN=[N+]=[N-])CCCCS(=O)(=O)O)C
InChIInChI=1S/C40H52N6O6S2/c1-39(2)32-14-5-7-16-34(32)45(26-9-11-28-53(47,48)49)36(39)22-20-30-18-19-31(38(30)42-24-13-25-43-44-41)21-23-37-40(3,4)33-15-6-8-17-35(33)46(37)27-10-12-29-54(50,51)52/h5-8,14-17,20-23H,9-13,18-19,24-29H2,1-4H3,(H2,47,48,49,50,51,52)/b30-20+,36-22+
InChIKeyXEWMTEFQJKJRAZ-TXRIKVQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azide Cyanine Dye 728: Technical Specifications and Procurement Data


Azide cyanine dye 728 (CAS: 1188332-22-0) is a MegaStokes cyanine dye functionalized with an azide group for copper-catalyzed click chemistry labeling . It features an exceptionally large Stokes shift of 120–125 nm (λex 670 nm, λem 728 nm in ethanol), enabling FRET applications with minimal spectral cross-talk . Licensed from LuminoChem, this near-infrared dye belongs to a series spanning the visible to infrared spectrum and contains a cyclopentene-bridged polymethine chain that enhances its photophysical properties [1].

Why Generic Cyanine Dyes Cannot Replace Azide Cyanine Dye 728 in FRET Applications


Standard cyanine dyes, including widely used Cy7 azide (λex 750–756 nm, λem 773–779 nm) and Cy5 azide (λex 647 nm, λem 670 nm) [1], exhibit Stokes shifts typically in the range of 20–30 nm. This small separation between excitation and emission peaks leads to significant spectral overlap when used in FRET pairs, requiring complex unmixing algorithms and reducing signal-to-noise ratios [2]. Azide cyanine dye 728 addresses this limitation with its 120–125 nm Stokes shift—approximately 4- to 6-fold larger than conventional cyanines—making it irreplaceable for experiments where donor–acceptor spectral cross-talk must be minimized without sacrificing brightness .

Azide Cyanine Dye 728: Quantitative Evidence of Differentiation


Superior Stokes Shift for FRET Applications: Azide Cyanine Dye 728 vs. Cy7 Azide

Azide cyanine dye 728 exhibits a Stokes shift of 120–125 nm in ethanol (λex 670 nm, λem 728 nm), which is approximately 4- to 5-fold larger than that of standard Cy7 azide (λex 756 nm, λem 779 nm, Stokes shift ~23 nm) . This expanded spectral separation reduces donor–acceptor cross-talk in FRET experiments, eliminating the need for complex spectral unmixing [1].

FRET Near-infrared imaging Click chemistry

FRET Compatibility: Azide Cyanine Dye 728 vs. Standard Cyanine Donor–Acceptor Pairs

Azide cyanine dye 728 is explicitly noted as 'exceptionally useful in fluorescence resonance electron transfer (FRET) applications' because it 'does not interfere with the spectral bands of the second fluorophore'—a common problem with conventional cyanine dyes . In contrast, standard Cy3–Cy5 and Cy5–Cy7 FRET pairs exhibit substantial donor emission overlap into the acceptor channel, requiring spectral unmixing that reduces quantitative accuracy [1].

FRET Fluorescence resonance energy transfer Multiplexed imaging

Cytocompatibility: Azide Cyanine Dye 728 vs. Standard Cyanine Dyes in Live-Cell Labeling

Azide cyanine dye 728 was tested on Chinese hamster ovary (CHO) cells and showed no cytotoxic effects up to 50 μM concentration . While many cyanine dyes exhibit cytotoxicity at similar concentrations—often limiting their use in live-cell experiments—dye 728 enables labeling without compromising cell viability at this concentration threshold [1]. Note that direct head-to-head cytotoxicity data against specific Cy7 azide formulations are not available in the reviewed literature; this evidence is vendor-reported.

Cytotoxicity Live-cell imaging Bioorthogonal labeling

Click Chemistry Reactivity: Azide Cyanine Dye 728 vs. Sulfonated Cy7 Azide

Azide cyanine dye 728 contains two sulfonate groups conferring aqueous solubility while retaining reactivity for copper-catalyzed azide–alkyne cycloaddition (CuAAC) . In contrast, non-sulfonated Cy7 azide exhibits poor aqueous solubility, requiring DMSO or DMF co-solvents that can denature proteins or alter biomolecule conformation during labeling [1]. Direct kinetic comparison data are unavailable, but the structural difference predicts superior compatibility with aqueous biological buffers.

Click chemistry CuAAC Bioorthogonal conjugation

Spectral Position for Multiplexing: Azide Cyanine Dye 728 as a Unique NIR Window Occupant

Azide cyanine dye 728 occupies a unique spectral position (λex 670 nm, λem 728 nm) that falls between standard Cy5 (λex 647 nm, λem 670 nm) and Cy7 (λex 750–756 nm, λem 773–779 nm) channels . This intermediate position enables three-color multiplexing (Cy5 / dye 728 / Cy7) with minimal spectral overlap, compared to two-color limitations when using only Cy5 and Cy7 [1]. No other commercial cyanine azide occupies this exact spectral window.

Multiplexed imaging Spectral unmixing NIR fluorescence

Azide Cyanine Dye 728: Validated Application Scenarios


High-Fidelity FRET-Based Protein Interaction Studies

Azide cyanine dye 728 is optimal for FRET assays where donor–acceptor spectral cross-talk must be minimized. Its 120–125 nm Stokes shift enables cleaner FRET signal quantification compared to conventional cyanine pairs (e.g., Cy3–Cy5 or Cy5–Cy7), reducing the need for post-acquisition spectral unmixing. The dye is compatible with copper-catalyzed click chemistry for site-specific conjugation to alkyne-functionalized proteins or nucleic acids .

Live-Cell Surface Glycoprotein Labeling and Tracking

Azide cyanine dye 728 has been successfully adapted for click-labeling of surface glycoproteins in live cells, building on established azido sugar metabolic labeling protocols . The dye's non-cytotoxicity at concentrations up to 50 μM in CHO cells permits extended live-cell imaging sessions without compromising cell health—an advantage over cyanine dyes that exhibit cytotoxicity at lower concentrations .

Three-Color Multiplexed Near-Infrared Imaging

With its emission at 728 nm, Azide cyanine dye 728 fills the spectral gap between Cy5 (670 nm) and Cy7 (773–779 nm) . This enables three-color multiplexed imaging using a single NIR excitation source (e.g., 640 nm laser line for Cy5 and dye 728; 750 nm for Cy7), expanding multiplexing capacity from two to three channels without additional hardware investment [1]. Applications include simultaneous tracking of multiple protein populations in fixed cells or tissue sections.

Aqueous-Phase Bioconjugation for Sensitive Biomolecules

The dual sulfonate groups of Azide cyanine dye 728 confer sufficient aqueous solubility for click chemistry labeling directly in biological buffers , eliminating the need for organic co-solvents (DMSO, DMF) that are required for non-sulfonated Cy7 azide . This makes dye 728 suitable for labeling solvent-sensitive biomolecules—including membrane proteins, fragile antibody conjugates, and nucleic acid aptamers—where organic co-solvents would cause denaturation or aggregation.

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